Bakkenolide D

Description

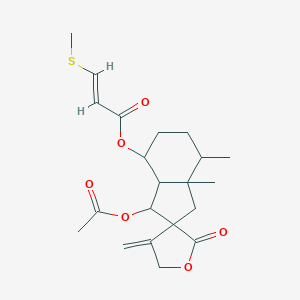

Structure

2D Structure

Properties

CAS No. |

18456-03-6 |

|---|---|

Molecular Formula |

C21H28O6S |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-3-methylsulfanylprop-2-enoate |

InChI |

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8+ |

InChI Key |

LWHLMCCRIWZBQO-CMDGGOBGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC |

Appearance |

Powder |

melting_point |

200 - 201 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Bakkenolide D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and quantitative data related to Bakkenolide D, a sesquiterpenoid lactone of interest for its potential therapeutic properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants of the Asteraceae family, particularly within the Petasites and Farfugium genera. These plants have a history of use in traditional medicine in East Asia and Europe for treating various ailments, including allergies, inflammation, and infections.[1]

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |

| Petasites japonicus | Asteraceae | Leaves, Stems, Roots | [1] |

| Farfugium japonicum | Asteraceae | Roots | |

| Petasites formosanus | Asteraceae | Roots | [2] |

| Petasites tricholobus | Asteraceae | Rhizome | [3] |

| Petasites tatewakianus | Asteraceae | Not specified in detail | [4] |

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species and the specific part of the plant. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been employed to determine the content of this compound in different plant materials.

Table 2: Quantitative Analysis of this compound in Plant Materials

| Plant Species | Plant Part | Method of Analysis | This compound Content (mg/g of dry weight) | Reference(s) |

| Petasites japonicus | Roots | HPLC/UV | 107.203 | [5] |

| Other Parts | HPLC/UV | 0.403 - 4.419 | [5] | |

| Farfugium japonicum | Roots | HPLC/UV | 166.103 | [5] |

| Other Parts | HPLC/UV | 7.252 - 32.614 | [5] |

Experimental Protocols for Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following is a detailed methodology adapted from a study on Petasites japonicus.[1]

Plant Material and Extraction

-

Plant Material Preparation: Dried and powdered leaves and stems of Petasites japonicus (1.6 kg) are used as the starting material.[1]

-

Extraction: The powdered plant material is extracted with 95% methanol at room temperature. The extraction is performed twice, with each extraction lasting for three days.[1]

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a residue.

Solvent Partitioning

-

The crude methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The n-BuOH-soluble fraction, which shows potent biological activity, is selected for further purification.

Column Chromatography

-

Silica Gel Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography.

-

Elution: A gradient of chloroform (CHCl₃) and methanol (MeOH) is used as the eluent.

-

-

Sephadex LH-20 Chromatography: The fractions containing bakkenolides are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

Elution: An aqueous methanol solution is typically used as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The final purification of this compound is achieved using preparative HPLC.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase is an isocratic or gradient system of methanol and water. For instance, 70% aqueous methanol has been successfully used.[1]

-

Detection: UV detection is used to monitor the elution of compounds.

-

From an initial 1.6 kg of dried leaves and stems of Petasites japonicus, this procedure yielded 17 mg of this compound.[1]

Visualizing the Isolation and Purification Workflow

The following diagram illustrates the logical flow of the experimental protocol for isolating this compound.

Signaling Pathway Inhibition: Non-competitive Inhibition of Bacterial Neuraminidase

This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase.[1] Neuraminidases are enzymes that cleave sialic acid residues from glycoconjugates and are implicated in bacterial pathogenesis, including biofilm formation.[6]

Non-competitive inhibition occurs when the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the conformation of the enzyme, which in turn reduces its catalytic efficiency. A key characteristic of non-competitive inhibition is that the inhibitor does not prevent the substrate from binding to the active site.

The diagram below illustrates the mechanism of non-competitive inhibition of bacterial neuraminidase by this compound.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and quantitative data herein are intended to support further investigation into the pharmacological potential of this and related bakkenolides. As research progresses, a deeper understanding of its specific molecular targets and signaling pathways will be crucial for its development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial neuraminidase facilitates mucosal infection by participating in biofilm production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Bakkenolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bakkenolide D, a sesquiterpene lactone of significant interest. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, outlines the experimental protocols for its isolation and characterization, and visualizes its role as a bacterial neuraminidase inhibitor.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing a detailed fingerprint of the molecule's chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.72 | d | 11.2 |

| 2 | 2.19 | m | |

| 3 | 1.83 | m | |

| 4 | 1.45 | m | |

| 5 | 2.75 | m | |

| 6α | 1.68 | m | |

| 6β | 1.55 | m | |

| 9 | 5.25 | d | 4.9 |

| 10 | 2.05 | m | |

| 11 | 1.08 | d | 7.0 |

| 13 | 4.85 | s | |

| 13' | 4.75 | s | |

| 14 | 0.95 | s | |

| 15 | 1.05 | d | 7.0 |

| 2' | 6.05 | d | 15.4 |

| 3' | 7.85 | d | 15.4 |

| 1'-SCH₃ | 2.50 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (175 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 75.5 |

| 2 | 34.5 |

| 3 | 28.0 |

| 4 | 41.2 |

| 5 | 50.1 |

| 6 | 25.5 |

| 7 | 45.0 |

| 8 | 175.0 |

| 9 | 78.5 |

| 10 | 39.5 |

| 11 | 15.0 |

| 12 | 170.1 |

| 13 | 108.0 |

| 14 | 20.5 |

| 15 | 16.0 |

| 1' | 166.0 |

| 2' | 118.0 |

| 3' | 145.0 |

| 1'-SCH₃ | 15.5 |

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for confirming the molecular formula of this compound.

-

HR-ESI-MS: m/z 409.1523 [M+H]⁺ (Calculated for C₂₁H₂₉O₆S, 409.1528)

Experimental Protocols

The following protocols describe the methodologies used for the isolation and spectroscopic analysis of this compound from natural sources.

Isolation of this compound from Petasites japonicus

-

Extraction: The dried and powdered leaves and stems of Petasites japonicus (1.6 kg) were extracted with methanol at room temperature twice over a period of six days. The solvent was then removed under reduced pressure to yield a residue (33.9 g).

-

Fractionation: The methanol extract was passed through a Diaion HP-20 column and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which showed enzymatic inhibition against bacterial neuraminidase, was selected for further purification.

-

Chromatography:

-

The active n-butanol fraction (11.4 g) was subjected to silica gel column chromatography using a CHCl₃:MeOH (25:1) eluent to yield five fractions (PB1–PB5).

-

Fraction PB3 (1.7 g) was further separated by chromatography over a Sephadex LH-20 column with 95% methanol. The resulting sub-fractions were re-chromatographed on a Sephadex LH-20 column with 85% aqueous methanol.

-

Final purification of the target sub-fractions was achieved by preparative HPLC using 70% aqueous methanol as the mobile phase to yield pure this compound (17 mg).

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, and HMBC spectra were recorded on a 700 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the accurate mass and molecular formula of the compound.

Biological Activity: Neuraminidase Inhibition

This compound has been identified as an inhibitor of bacterial neuraminidase, an enzyme crucial for the pathogenesis of certain bacteria. Understanding this inhibitory activity is vital for the development of new antibacterial agents.

Caption: Inhibition of Bacterial Neuraminidase by this compound.

This guide provides foundational data and methodologies for researchers working with this compound. The detailed spectroscopic information serves as a reference for compound identification and quality control, while the outlined biological activity highlights a potential avenue for therapeutic development.

Unveiling the Biological Potential of Bakkenolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of Bakkenolide D is currently limited. This guide synthesizes the available information on this compound and its closely related congeners, the Bakkenolide-D series. Where specific data for this compound is unavailable, this document extrapolates potential biological activities and mechanisms based on the broader class of bakkenolide compounds to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound is a member of the bakkenolide class of sesquiterpenoid lactones, natural products isolated from various plant species, notably from the genus Petasites. While research on this compound itself is in its nascent stages, preliminary studies on its congeners suggest a primary biological activity of cytotoxicity against various cancer cell lines. Drawing parallels from the broader bakkenolide family, it is hypothesized that this compound may also possess significant anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known and putative biological activities of this compound, including quantitative data from related compounds, detailed experimental protocols for its evaluation, and visual representations of potential signaling pathways and experimental workflows.

Biological Activities and Quantitative Data

The principal reported biological activity for the Bakkenolide-D series of compounds is cytotoxicity. The anti-inflammatory and neuroprotective activities described herein are based on studies of other bakkenolides and represent potential areas of investigation for this compound.

Cytotoxicity

Research has pointed to the cytotoxic potential of the Bakkenolide-D congeners, which were isolated from the roots of Petasites formosanus.[1] While the study confirmed the cytotoxic nature of this group of compounds, specific quantitative data, such as IC50 values for this compound, were not detailed in the accessible literature.

Table 1: Summary of Known Biological Activities of Bakkenolide-D Congeners

| Compound Group | Biological Activity | Target Cell Lines | Quantitative Data (IC50) | Reference |

| Bakkenolide-D Congeners (Db-Dh) | Cytotoxicity | Human cancer cell lines | Data not specified | [1] |

Potential Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of other bakkenolides and sesquiterpenoid lactones, this compound is likely to exert its biological effects through the modulation of key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Anti-inflammatory Signaling

A plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are pivotal in the inflammatory response, and their inhibition would lead to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5][6][7][8][9][10]

Caption: A putative anti-inflammatory signaling pathway for this compound.

Experimental Protocols

The following section details representative protocols for the investigation of the biological activities of this compound.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a standardized method for determining the cytotoxic potential of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture and harvest cancer cells during their logarithmic growth phase.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Replace the medium in the wells with 100 µL of the prepared this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

A Proposed Workflow for In Vitro Anti-inflammatory Activity Screening

The following diagram outlines a logical workflow for assessing the potential anti-inflammatory effects of this compound.

Caption: A standard workflow for the in vitro assessment of anti-inflammatory activity.

Future Directions and Conclusion

The current body of research indicates that this compound and its congeners are promising candidates for further investigation, particularly in the field of oncology. The extrapolated potential for anti-inflammatory and neuroprotective activities further broadens the scope for future research. Rigorous investigation is required to isolate sufficient quantities of pure this compound, determine its precise cytotoxic profile with quantitative IC50 values across a range of cell lines, and elucidate its specific molecular mechanisms of action. The protocols and pathways outlined in this guide provide a foundational framework for researchers to systematically explore and unlock the full therapeutic potential of this compound.

References

- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Phenolic Glycoside from Hyssopus cuspidatus Attenuates LPS-Induced Inflammatory Responses by Inhibition of iNOS and COX-2 Expression through Suppression of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Hydroxycleroda-3,13-dien-15,16-olide protects neuronal cells from lipopolysaccharide-induced neurotoxicity through the inhibition of microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bakkenolide D Family of Sesquiterpene Lactones

The Bakkenolide D family, a prominent class of sesquiterpene lactones, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from various species of the Petasites genus, these natural products exhibit a characteristic cis-hydrindane skeleton fused to a spiro-γ-lactone ring. This unique structural framework is the foundation for their wide-ranging pharmacological effects, which include anti-inflammatory, cytotoxic, neuroprotective, and anti-allergic properties. This technical guide provides a comprehensive overview of the this compound family, detailing their chemical structures, biological activities with quantitative data, key experimental protocols, and the underlying signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Structures and Natural Sources

The this compound family encompasses a large number of structurally related sesquiterpene lactones. A significant portion of these compounds has been isolated from the roots and rhizomes of Petasites formosanus and Petasites tricholobus. A seminal study by Wu et al. (1999) led to the isolation and characterization of 32 new bakkenolides from P. formosanus, significantly expanding the known members of this family.[1] Other notable sources include Petasites japonicus.[2] The core structure of these compounds is often embellished with various ester functional groups at different positions, leading to a wide array of derivatives with distinct biological activities.

Biological Activities and Quantitative Data

The this compound family of sesquiterpene lactones has been demonstrated to possess a range of biological activities. The following tables summarize the quantitative data for some of the key activities reported in the literature.

Cytotoxic Activity

Several members of the this compound family have shown significant cytotoxic effects against various cancer cell lines. The table below presents the 50% inhibitory concentration (IC50) values for selected bakkenolides.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Bakkenolide-B | P-388 | 2.5 | Wu et al., 1999 |

| Bakkenolide-D | P-388 | 3.2 | Wu et al., 1999 |

| Bakkenolide-G | Hep G2 | >10 | Wu et al., 1999 |

| Bakkenolide-G | Hep G2,2,15 | >10 | Wu et al., 1999 |

| Bakkenolide-G | P-388 | 3.8 | Wu et al., 1999 |

| Bakkenolide-H | Hep G2 | >10 | Wu et al., 1999 |

| Bakkenolide-H | Hep G2,2,15 | >10 | Wu et al., 1999 |

| Bakkenolide-H | P-388 | 4.5 | Wu et al., 1999 |

| Bakkenolide-Uc | Hep G2 | 4.8 | Wu et al., 1999 |

| Bakkenolide-Uc | Hep G2,2,15 | 3.5 | Wu et al., 1999 |

| Bakkenolide-Uc | P-388 | 1.8 | Wu et al., 1999 |

Anti-inflammatory and Enzyme Inhibitory Activities

The anti-inflammatory properties of the this compound family are a major area of investigation. Additionally, some members have shown inhibitory activity against specific enzymes.

| Compound | Assay | Target | IC50 (µM) | Reference |

| Bakkenolide B | Bacterial Neuraminidase Inhibition | Neuraminidase | > 100 | Bak et al., 2020 |

| This compound | Bacterial Neuraminidase Inhibition | Neuraminidase | 75.2 | Bak et al., 2020 |

Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of the this compound family is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has shown that total bakkenolides can block the activation of NF-κB by preventing the phosphorylation of the IκB kinase (IKK) complex. This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the study of the this compound family.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described by Wu et al. (1999) for determining the cytotoxicity of bakkenolides against various cancer cell lines.

Objective: To determine the concentration of a bakkenolide that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., P-388, Hep G2, Hep G2,2,15)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Bakkenolide stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the bakkenolide stock solutions in the complete medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the bakkenolide. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neuraminidase Inhibition Assay

This protocol is adapted from the methods used to assess the inhibitory activity of Bakkenolides B and D against bacterial neuraminidase.[2]

Objective: To determine the IC50 value of a bakkenolide for the inhibition of neuraminidase activity.

Materials:

-

Neuraminidase from Clostridium perfringens

-

4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MUNANA) as the substrate

-

Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5)

-

Bakkenolide stock solutions (dissolved in DMSO)

-

Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well black plate, prepare a reaction mixture containing the assay buffer, neuraminidase, and different concentrations of the bakkenolide or a vehicle control.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate 4-MUNANA to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: Calculate the percentage of inhibition for each bakkenolide concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound family of sesquiterpene lactones represents a rich and promising source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory and cytotoxic effects, are well-documented. The inhibition of the NF-κB signaling pathway appears to be a central mechanism for their anti-inflammatory action. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully explore their potential as novel drug candidates for the treatment of cancer, inflammatory disorders, and other diseases. The detailed experimental protocols and data presented in this guide are intended to facilitate these future investigations.

References

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activities of Bakkenolide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from various plant species, including those of the Petasites genus, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with a detailed exploration of its reported biological activities and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₆S | [1][2] |

| Molecular Weight | 408.5 g/mol | [1] |

| CAS Number | 18456-03-6 | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 200-201 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Predicted Water Solubility | 0.0024 g/L | [3] |

| Predicted logP | 3.15 | [3] |

| Polar Surface Area | 78.9 Ų | [3] |

Spectral Data

While detailed, experimentally-derived spectral data for this compound is not widely available in the public domain, analysis of related compounds and general spectroscopic principles can provide an expected profile. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, and tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for elucidating the complex stereochemistry of the molecule. Infrared (IR) spectroscopy would show characteristic absorption bands for its functional groups, such as carbonyls (C=O) from the lactone and ester groups, and C-O bonds.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, primarily in the realms of anti-allergic and anti-inflammatory responses.

Anti-Allergic Activity

Studies have shown that bakkenolides, including this compound, possess significant anti-allergic properties. In an animal model of allergic rhinitis, a bakkenolide fraction containing this compound was shown to reduce the frequency of sneezing and the infiltration of eosinophils in nasal tissue. Furthermore, it led to a decrease in the serum levels of key allergic mediators, interleukin-4 (IL-4) and histamine. This suggests that this compound may exert its anti-allergic effects by modulating the immune response and inhibiting the release of inflammatory mediators associated with allergic reactions.

Anti-Inflammatory Activity and Proposed Signaling Pathways

The anti-inflammatory potential of sesquiterpene lactones, the class of compounds to which this compound belongs, is well-documented. A primary mechanism underlying this activity is the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's interaction with these pathways are limited, the activity of structurally related compounds provides a strong basis for a proposed mechanism.

Inhibition of the NF-κB Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Sesquiterpene lactones are known to inhibit this pathway, often by directly interacting with components of the IκB kinase (IKK) complex or NF-κB itself, thereby preventing its activation.

Proposed inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MAPK Pathway:

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK subfamilies include ERK, JNK, and p38. Inhibition of the phosphorylation, and thus activation, of these kinases by sesquiterpene lactones can lead to a reduction in the inflammatory response.

Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

To investigate the anti-inflammatory effects of this compound, a common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Below is a detailed methodology for a typical experiment.

Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture:

-

Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Following the same treatment protocol as for NO measurement, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Protein Expression:

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-p38, etc.).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-allergic and potential anti-inflammatory activities. Its physicochemical properties provide a foundation for its formulation and delivery. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offer a clear direction for further pharmacological investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectral characteristics, quantify its solubility, and definitively confirm its molecular targets to pave the way for its potential development as a novel therapeutic agent for allergic and inflammatory diseases.

References

- 1. Anti-allergic effects of sesquiterpene lactones from the root of Aucklandia lappa Decne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-allergic effects of sesquiterpene lactones from Saussurea costus (Falc.) Lipsch. determined using in vivo and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

Bakkenolide D: A Preliminary Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D, a sesquiterpene lactone, is a natural product that has garnered interest for its potential therapeutic applications. Preliminary studies suggest that its mechanism of action may involve multiple biological pathways, including anti-inflammatory and pro-apoptotic effects. This technical guide provides a comprehensive overview of the preliminary studies on this compound's mechanism of action, drawing upon available data for this compound and closely related compounds to elucidate its potential therapeutic pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

I. Anti-inflammatory and Neuraminidase Inhibitory Activity

This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase, an enzyme implicated in the pathogenesis of certain bacterial infections. Furthermore, studies on the related compound Bakkenolide-IIIa suggest a potent anti-inflammatory role, offering a plausible, though not directly confirmed, mechanism for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a study on Bakkenolide-IIIa's effect on lipopolysaccharide (LPS)-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs). This data is presented as a proxy to hypothesize the potential anti-inflammatory efficacy of this compound.

| Compound | Cell Line | Treatment | Target Cytokine | Concentration (µM) | % Inhibition / Reduction |

| Bakkenolide-IIIa | HUVECs | LPS | TNF-α | 20 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | TNF-α | 50 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | IL-1β | 20 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | IL-1β | 50 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | IL-6 | 20 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | IL-6 | 50 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | IL-8 | 20 | Significant Reduction[1][2][3] |

| Bakkenolide-IIIa | HUVECs | LPS | IL-8 | 50 | Significant Reduction[1][2][3] |

Experimental Protocols

This protocol outlines the method used to determine the inhibitory effect of this compound on bacterial neuraminidase activity.

-

Preparation of Reagents:

-

Prepare a 50 mM Tris buffer (pH 7.5).

-

Dissolve the substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in the Tris buffer to a final concentration of 0.1 mM.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the Tris buffer.

-

Prepare a solution of bacterial neuraminidase (from Clostridium perfringens) in Tris buffer at a concentration of 0.2 units/mL.

-

-

Assay Procedure:

-

In a 96-well microplate, add 90 µL of the MUNANA substrate solution to each well.

-

Add 10 µL of the this compound solution at different concentrations to the respective wells.

-

Initiate the enzymatic reaction by adding 10 µL of the neuraminidase solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M sodium carbonate).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

This protocol describes the methodology to assess the anti-inflammatory effects of bakkenolides on endothelial cells.

-

Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

-

Pre-treat the cells with varying concentrations of the bakkenolide compound for 2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

-

Incubate the cells for 24 hours.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

II. Proposed Signaling Pathways

Based on studies of sesquiterpene lactones, this compound may exert its biological effects through the modulation of key inflammatory and apoptotic signaling pathways, such as NF-κB and MAPK.

NF-κB Signaling Pathway

Sesquiterpene lactones are known to be potent inhibitors of the NF-κB pathway, a central regulator of inflammation.[4][5] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

- 1. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Bakkenolide D Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide D, a sesquiterpenoid lactone, has demonstrated a range of biological activities, including anti-allergic, anti-histaminic, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of a proposed in silico workflow designed to identify and characterize the molecular targets of this compound, thereby elucidating its mechanisms of action and paving the way for further drug development. The guide details methodologies for both ligand-based and structure-based virtual screening, outlines relevant signaling pathways for investigation, and presents a framework for the experimental validation of predicted targets.

Introduction to this compound

This compound is a natural product isolated from plants of the Petasites genus.[3][4] Its chemical formula is C21H28O6S.[1] Pre-clinical studies have indicated its potential as an anti-allergic agent through the inhibition of histamine-induced trachea contraction.[1][4] Additionally, it has been identified as a non-competitive inhibitor of bacterial neuraminidase, suggesting its potential in combating infectious diseases.[3] This guide outlines a systematic in silico approach to expand our understanding of this compound's therapeutic potential by identifying its direct molecular targets.

In Silico Target Prediction Workflow

The proposed workflow for identifying the molecular targets of this compound integrates both ligand-based and structure-based computational methods. This dual approach allows for a comprehensive screening of potential protein interactions.

References

Bakkenolides: A Comprehensive Technical Review of Their Biological Effects and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolides are a class of sesquiterpenoid lactones predominantly isolated from plants of the genus Petasites. These natural compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on bakkenolides, with a focus on their neuroprotective, anti-inflammatory, and antimicrobial effects. Detailed summaries of quantitative data, experimental protocols, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Bakkenolides

Bakkenolides are a specific type of sesquiterpenoid, characterized by a spiro-lactone structure. The core chemical structure is known as bakkenolide A (also referred to as fukinanolid)[1]. Various derivatives, such as Bakkenolide B and D, have been isolated and identified from various parts of Petasites species, including the leaves, rhizomes, and flower buds[2][3][4]. The isolation and characterization of these compounds typically involve chromatographic techniques followed by spectroscopic analysis.

Biological Activities of Bakkenolides

Research has unveiled a range of pharmacological effects of bakkenolides, positioning them as promising candidates for therapeutic development. The primary activities reported are neuroprotection, anti-inflammation, and antimicrobial effects.

Neuroprotective Effects

Several studies have highlighted the significant neuroprotective potential of bakkenolides. Novel bakkenolides isolated from the rhizomes of Petasites tricholobus have demonstrated significant neuroprotective and antioxidant activities in in-vitro assays[5]. These compounds were shown to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults[5]. Another study on a new bakkenolide from Peatasites tatewakianus also confirmed its neuroprotective activity against oxidative stress in neurons[6].

Anti-inflammatory and Anti-allergic Effects

Bakkenolide B, a major component of Petasites japonicus leaves, has been extensively studied for its anti-inflammatory and anti-allergic properties[2]. It has been shown to inhibit the degranulation of mast cells in a concentration-dependent manner, a key process in allergic reactions[2]. Furthermore, Bakkenolide B suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages[2]. In an animal model of asthma, Bakkenolide B was found to significantly inhibit the accumulation of inflammatory cells in the bronchoalveolar lavage fluid, suggesting its potential as a treatment for asthma[2].

The anti-neuroinflammatory effects of Bakkenolide B have also been investigated in microglia, the resident immune cells of the central nervous system. Bakkenolide B pretreatment was found to significantly reduce the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglia[7]. This effect was associated with a decrease in reactive oxygen species production[7].

Antimicrobial Effects

Bakkenolides, specifically Bakkenolide B and D isolated from the aerial parts of Petasites japonicus, have been identified as inhibitors of bacterial neuraminidase[3][8]. Neuraminidase is an enzyme that plays a crucial role in the pathogenesis of various bacteria by cleaving sialic acid from host cell surface glycoproteins[8]. Enzyme kinetic studies revealed that Bakkenolide D exhibits non-competitive inhibition of neuraminidase[3][8]. Molecular docking simulations have further supported the binding of these compounds to the active and allosteric sites of the enzyme[3][4][8].

Other Biological Activities

In addition to the major effects listed above, Bakkenolide B has been identified as an inhibitor of Interleukin-2 (IL-2) production in a human T cell line[9]. This finding suggests a potential immunomodulatory role for this compound by targeting Ca2+ signaling pathways, although it does not directly inhibit calcineurin[9].

Quantitative Analysis of Bakkenolide Activity

The biological activities of bakkenolides have been quantified in various studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Neuraminidase Inhibitory Activity of Bakkenolides

| Compound | Source Organism | Target Enzyme | Inhibition Type | IC50 Value | Reference |

| This compound | Petasites japonicus | Bacterial Neuraminidase | Non-competitive | Not specified in abstract | [3][8] |

Note: While the study identified this compound as a neuraminidase inhibitor, the specific IC50 value was not provided in the abstract. The most potent inhibitor identified in the study was 1,5-di-O-caffeoylquinic acid with an IC50 of 2.3 ± 0.4 μM.[3][8]

Table 2: Anti-inflammatory Effects of Bakkenolide B

| Experimental Model | Measured Parameter | Effect of Bakkenolide B | Reference |

| RBL-2H3 mast cells | Antigen-induced degranulation | Concentration-dependent inhibition | [2] |

| Mouse peritoneal macrophages | iNOS and COX-2 gene induction | Inhibition | [2] |

| LPS-stimulated microglia | IL-1β, IL-6, IL-12, TNF-α production | Significant reduction | [7] |

| Ovalbumin-induced asthma model | Eosinophil, macrophage, lymphocyte accumulation in BALF | Strong inhibition | [2] |

Key Experimental Methodologies

This section provides an overview of the detailed experimental protocols used to assess the biological activities of bakkenolides.

Isolation and Characterization of Bakkenolides

A general procedure for the isolation and identification of bakkenolides involves solvent extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.

-

Extraction : Dried and powdered plant material (e.g., rhizomes or leaves) is typically extracted with a solvent such as ethanol or methanol[3].

-

Fractionation : The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20 to separate the components into different fractions[3][8].

-

Purification : Active compounds are further purified from the fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC)[3][8].

-

Structure Elucidation : The chemical structures of the isolated bakkenolides are determined using spectroscopic methods, including 1H NMR, 13C NMR, DEPT, HMBC, and mass spectrometry[3][5][8].

Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

The neuroprotective effects of bakkenolides are often evaluated using an in vitro model of ischemia, known as the oxygen-glucose deprivation (OGD) model[5][6][8][9][10][11][12].

-

Cell Culture : Primary neurons are cultured under standard conditions.

-

OGD Induction : The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N2, 5% CO2) for a specified period[8][10][12].

-

Treatment : Bakkenolides are added to the culture medium before, during, or after the OGD period.

-

Assessment of Neuroprotection : Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium[5].

Macrophage Inflammatory Assay

The anti-inflammatory effects of bakkenolides are commonly assessed by measuring their ability to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS)[5][6][7][13][14].

-

Cell Culture : A macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary macrophages are cultured.

-

Treatment : The cells are pre-treated with various concentrations of bakkenolides for a specific duration.

-

Stimulation : The macrophages are then stimulated with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators : The production of inflammatory mediators is quantified.

-

Gene Expression Analysis : The mRNA expression of iNOS and COX-2 is determined by reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).

-

Protein Expression Analysis : The protein levels of signaling molecules are analyzed by Western blotting[2].

Bacterial Neuraminidase Inhibition Assay

The ability of bakkenolides to inhibit bacterial neuraminidase is evaluated using a fluorescence-based assay[3][8][15][16][17][18][19].

-

Enzyme Reaction : The assay is typically performed in a 96-well plate. The reaction mixture contains the neuraminidase enzyme from Clostridium perfringens, a buffer, and the bakkenolide at various concentrations.

-

Substrate Addition : A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to initiate the reaction[15][17].

-

Incubation : The plate is incubated at a specific temperature for a set time.

-

Fluorescence Measurement : The enzymatic cleavage of MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), and the fluorescence is measured using a fluorometer[15][17].

-

IC50 Determination : The concentration of the bakkenolide that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mechanisms of Action and Signaling Pathways

The biological effects of bakkenolides are mediated through the modulation of specific intracellular signaling pathways.

AMPK/Nrf2 Signaling Pathway in Neuroinflammation

Bakkenolide B exerts its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][7].

-

AMPK Activation : Bakkenolide B increases the phosphorylation of AMPK in microglia[7].

-

Nrf2 Activation : Activated AMPK promotes the nuclear translocation of Nrf2.

-

Antioxidant Response : In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of downstream factors such as NADPH dehydrogenase quinone-1 (NQO-1) and heme oxygenase-1 (HO-1)[2][7].

-

Inhibition of Inflammation : The activation of this pathway leads to a reduction in reactive oxygen species and the suppression of pro-inflammatory cytokine production[7].

Caption: Bakkenolide B activates the AMPK/Nrf2 signaling pathway.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural compounds, including other sesquiterpenoid lactones, are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[20][21][22][][24][25][26][27]. While the direct effect of bakkenolides on these pathways is an area for further research, it is a plausible mechanism for their observed anti-inflammatory activities.

-

NF-κB Pathway : In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[][24][25]. Bakkenolides may inhibit this pathway by preventing IκB degradation or NF-κB nuclear translocation.

-

MAPK Pathway : The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation[20][21][22][26][27]. Bakkenolides could potentially inhibit the phosphorylation and activation of these kinases.

Caption: Putative inhibition of NF-κB and MAPK pathways by bakkenolides.

Experimental Workflow for Bakkenolide Research

The following diagram illustrates a typical workflow for the investigation of bakkenolides, from plant source to biological activity assessment.

Caption: General workflow for bakkenolide research.

Conclusion and Future Perspectives

Bakkenolides represent a promising class of natural products with well-documented neuroprotective, anti-inflammatory, and antimicrobial properties. The mechanisms underlying these effects are beginning to be understood, with the activation of the AMPK/Nrf2 pathway being a key finding for the anti-neuroinflammatory action of Bakkenolide B. The potential for these compounds to modulate other critical signaling pathways, such as NF-κB and MAPK, warrants further investigation.

Future research should focus on:

-

Elucidating the structure-activity relationships of different bakkenolide derivatives.

-

Conducting more extensive in vivo studies to validate the therapeutic potential of these compounds for specific diseases.

-

Investigating the anticancer activity of bakkenolides, as this is an area with limited available data.

-

Exploring the potential for synergistic effects when combined with other therapeutic agents.

The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into the fascinating and therapeutically promising field of bakkenolides.

References

- 1. researchgate.net [researchgate.net]

- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage Inflammatory Assay [en.bio-protocol.org]

- 6. Macrophage Inflammatory Assay [bio-protocol.org]

- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. izsvenezie.com [izsvenezie.com]

- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study [frontiersin.org]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 24. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Bakkenolide D: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a plausible synthetic route to Bakkenolide D, a member of the bakkenolide family of sesquiterpenoids. As a direct published total synthesis of this compound is not available, this protocol details the enantiospecific total synthesis of the closely related analogue, (-)-Bakkenolide III, as reported by Jiang, Bhattacharyya, and Sha in 2007. The provided methodology, quantitative data, and workflow are based on their successful synthesis, which serves as a robust template. Furthermore, a speculative final step to convert a late-stage intermediate into this compound is proposed based on a structural comparison of the two molecules. This application note is intended to serve as a practical guide for researchers in organic synthesis and drug development interested in the synthesis of bakkenolide-type natural products.

Introduction

The bakkenolides are a class of sesquiterpenoid natural products characterized by a spirocyclic γ-lactone fused to a hydrindane core. These compounds have garnered interest from the scientific community due to their unique structural features and potential biological activities. This compound, in particular, possesses a distinct ester side chain which differentiates it from other members of the family. While numerous studies have focused on the isolation and characterization of various bakkenolides, a specific total synthesis of this compound has yet to be reported in the scientific literature.

This document outlines a detailed synthetic protocol based on the successful and efficient enantiospecific total synthesis of (-)-Bakkenolide III. The key features of this synthesis include the use of (S)-(+)-carvone as a chiral starting material and a crucial radical cyclization step to construct the characteristic cis-hydrindane skeleton. By following this established route, researchers can access a key advanced intermediate that is structurally poised for conversion to this compound.

Synthetic Workflow

The overall synthetic strategy for (-)-Bakkenolide III, which can be adapted for the synthesis of a precursor to this compound, is depicted below. The workflow begins with the commercially available chiral pool starting material, (S)-(+)-carvone, and proceeds through a series of transformations to construct the key cis-hydrindanone intermediate. Subsequent functional group manipulations lead to the formation of the spiro-lactone moiety, yielding Bakkenolide III.

Caption: Synthetic workflow for (-)-Bakkenolide III and proposed extension to this compound.

Experimental Protocols

The following protocols are adapted from the work of Jiang, Bhattacharyya, and Sha (2007) for the synthesis of (-)-Bakkenolide III.

1. Synthesis of the Iodoketone Intermediate

This multi-step process begins with the conversion of (S)-(+)-carvone to a key enone intermediate, followed by iodination to yield the precursor for the radical cyclization.

-

(a) Preparation of the Enone: (S)-(+)-carvone is subjected to a sequence of reactions including conjugate addition and oxidation to afford the corresponding enone.

-

(b) Iodination: The enone is then converted to the α-iodoketone. To a solution of the enone in an appropriate solvent (e.g., THF), a base (e.g., LDA) is added at low temperature (-78 °C), followed by the addition of an iodine source (e.g., I₂).

2. Radical Cyclization to form the cis-Hydrindanone Core

This is the key bond-forming reaction to construct the bicyclic core of the molecule.

-

To a solution of the iodoketone in a degassed solvent (e.g., benzene or toluene), a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH) are added.

-

The reaction mixture is heated to reflux for a specified period.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

3. Formation of the Spiro-lactone Moiety

-

(a) Alkynylation and Silylation: The cis-hydrindanone is treated with a lithium acetylide reagent, followed by quenching with a silyl chloride (e.g., TMSCl) to protect the resulting alcohol.

-

(b) Desilylation and Lactonization: The silyl protecting group is removed under acidic conditions (e.g., TFA), which concomitantly promotes the cyclization of the resulting alcohol onto the ester, forming the γ-lactone.

4. Final Conversion to (-)-Bakkenolide III

The terminal alkyne is converted to the corresponding methyl ester, and subsequent functional group manipulations yield (-)-Bakkenolide III.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of (-)-Bakkenolide III.

| Step | Product | Yield (%) |

| Enone Synthesis from (S)-Carvone | Enone Intermediate | ~60-70% |

| Iodination | Iodoketone | ~80-90% |

| Radical Cyclization | cis-Hydrindanone | ~70-80% |

| Alkynylation and Silylation | Silylated Alkyne Adduct | ~85-95% |

| Desilylation and Lactonization | Spiro-lactone Intermediate | ~75-85% |

| Conversion to (-)-Bakkenolide III | (-)-Bakkenolide III | ~50-60% |

Note: Yields are approximate and may vary based on experimental conditions.

Proposed Synthesis of this compound

A structural comparison between (-)-Bakkenolide III and this compound reveals that the primary difference lies in the ester side chain. This compound possesses a (2E)-3-(methylthio)acrylate ester at the C4 position, whereas Bakkenolide III has a simpler ester functionality.

Proposed Final Step: Esterification

To synthesize this compound, the hydroxyl group at the C4 position of a late-stage intermediate (prior to the final esterification in the Bakkenolide III synthesis) could be esterified with (2E)-3-(methylthio)acrylic acid or its corresponding acyl chloride.

-

Hypothetical Protocol: To a solution of the C4-hydroxyl intermediate in a suitable solvent (e.g., DCM or THF), (2E)-3-(methylthio)acrylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP) would be added. The reaction would be stirred at room temperature until completion.

Caption: Proposed esterification to yield this compound.

Conclusion

This application note provides a detailed protocol for the enantiospecific total synthesis of (-)-Bakkenolide III, which serves as a foundational route for the potential synthesis of this compound. The key transformations, including the critical radical cyclization to form the cis-hydrindanone core, are outlined with accompanying quantitative data. While a direct synthesis of this compound has not been reported, the proposed final esterification step offers a logical and feasible strategy for its completion. Researchers are encouraged to use this document as a guide for their synthetic efforts towards this and other members of the bakkenolide family.

Disclaimer: The proposed final step for the synthesis of this compound is hypothetical and has not been experimentally validated. Standard laboratory safety precautions should be followed when performing any of the described procedures.

Application Notes and Protocols for the Extraction of Bakkenolide D from Petasites Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and isolation of Bakkenolide D from Petasites species, a compound of interest for its potential therapeutic properties. The protocols are based on established scientific literature and are intended to guide researchers in the efficient recovery of this bioactive sesquiterpenoid.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant part and the specific Petasites species utilized. For optimal yield, the roots of the plant are recommended as the primary source material.

Table 1: Concentration of this compound in Various Parts of Petasites japonicus

| Plant Part | This compound Concentration (mg/g) |

| Roots | 107.203[1] |

| Leaves & Stems | Not explicitly quantified, but a successful extraction yielded 17 mg from 1.6 kg of dried material[2]. |

Experimental Protocols

Two primary methods for the extraction of this compound are detailed below. The first is a comprehensive room temperature methanol extraction followed by column chromatography. The second is a hot methanol extraction, which may offer a more rapid initial extraction.

Protocol 1: Room Temperature Methanol Extraction and Isolation of this compound from Petasites japonicus

This protocol has been successfully employed for the isolation of this compound from the leaves and stems of P. japonicus.

1. Plant Material Preparation:

-

Air-dry the leaves and stems of Petasites japonicus.

-

Powder the dried plant material using a suitable mill.

2. Extraction:

-

Successively extract 1.6 kg of the dried, powdered plant material with methanol at room temperature.[2]

-

Perform the extraction twice, with each extraction lasting for 3-day intervals (totaling 6 days).[2]

-

After the extraction period, remove the solvent under reduced pressure at 45°C to obtain a residue (approximately 33.9 g).[2]

3. Fractionation:

-

Pass the methanol extract through a Diaion HP-20 column.

-

Partition the eluate successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), followed by a final water wash.[2]

-

The n-BuOH-soluble fraction, which shows enzymatic inhibition activity, should be collected for further purification (approximately 11.4 g).[2]

4. Column Chromatography:

-

Subject the active n-BuOH fraction to silica gel column chromatography.

-

Elute the column with a chloroform:methanol (CHCl3:MeOH) gradient, starting with a 25:1 ratio, to yield five fractions (PB1–PB5).[2]

-

Separate fraction PB3 (approximately 1.7 g) using chromatography over Sephadex LH-20 with 95% methanol to obtain five subfractions.[2]

-

Re-chromatograph the second sub-fraction on a Sephadex LH-20 column, eluting with 85% aqueous methanol.

5. Preparative HPLC:

-

Purify the later-eluting three subfractions from the previous step by preparative High-Performance Liquid Chromatography (HPLC).

-

Use 70% aqueous methanol as the mobile phase to yield purified this compound (17 mg).[2]

Protocol 2: Hot Methanol Extraction of Bakkenolides from Petasites formosanus

This protocol is adapted from the extraction of bakkenolides from the roots of P. formosanus.

1. Plant Material Preparation:

-

Dry the roots of Petasites formosanus.

2. Extraction:

-

Extract 4.1 kg of the dried roots with hot methanol.[3]

-

Concentrate the extract to yield a deep brown syrup (approximately 280 g).[3]

3. Partitioning:

-

Partition the syrup between water (H2O) and chloroform (CHCl3), and subsequently with n-butanol (n-BuOH).[3]

-

The CHCl3 extract (approximately 60 g) and the n-BuOH extract are then subjected to further chromatographic separation.[3]

4. Isolation:

-

Further purification of the organic layers through repeated chromatography is required to isolate individual bakkenolides, including this compound.[3] The original study successfully isolated a compound identified as bakkenolide-D.[3]

Signaling Pathways and Experimental Workflows

This compound and related bakkenolides have demonstrated significant bioactivity, including neuroprotective and anti-inflammatory effects. The following diagrams illustrate the key signaling pathways modulated by these compounds.

Caption: Neuroprotective mechanism of bakkenolides.

Caption: Anti-inflammatory action of Bakkenolide-IIIa.

Caption: General workflow for this compound isolation.

References

Application Notes and Protocols for the Cellular Characterization of Bakkenolide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products, which have been isolated from various species of the genus Petasites. While several bakkenolides, such as Bakkenolide B and Bakkenolide IIIa, have been reported to possess noteworthy biological activities including anti-inflammatory and neuroprotective effects, specific data on the cellular effects of this compound is currently limited in publicly available literature. One study has documented its isolation from Petasites formosanus and subsequent evaluation for cytotoxicity against a panel of cancer cell lines, and another investigated its potential as a bacterial neuraminidase inhibitor[1][2].

These application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate the cellular activities of this compound. The following sections outline a suggested workflow for characterizing a novel compound like this compound, with a focus on cytotoxicity, anti-inflammatory, and apoptosis assays. The provided data tables and signaling pathway diagrams are illustrative and based on findings for other bakkenolides, serving as a template for presenting experimental results.

Suggested Experimental Workflow

A systematic approach is recommended to elucidate the biological activities of this compound in a cell-based context. The following workflow provides a logical progression from initial toxicity screening to more detailed mechanistic studies.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables are illustrative examples of how to present cytotoxicity and anti-inflammatory data for this compound.

Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) [95% CI] |

| A549 | Lung Carcinoma | 48 | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |